![molecular formula C19H20O3 B13592430 Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate](/img/structure/B13592430.png)
Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate is an organic compound with the molecular formula C19H22O3. This compound is characterized by the presence of a tert-butyl group, a formyl group, and a biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate typically involves the reaction of 4’-formyl-[1,1’-biphenyl]-2-yl acetic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Bromine (Br2) in acetic acid at room temperature.
Major Products Formed
Oxidation: 4’-carboxy-[1,1’-biphenyl]-2-yl acetate.
Reduction: 4’-hydroxymethyl-[1,1’-biphenyl]-2-yl acetate.
Substitution: 4’-bromo-[1,1’-biphenyl]-2-yl acetate.
Applications De Recherche Scientifique
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate: Characterized by the presence of a tert-butyl group, a formyl group, and a biphenyl structure.
Tert-butyl2-{4’-hydroxymethyl-[1,1’-biphenyl]-2-yl}acetate: Similar structure but with a hydroxyl group instead of a formyl group.
Tert-butyl2-{4’-bromo-[1,1’-biphenyl]-2-yl}acetate: Similar structure but with a bromo group instead of a formyl group.
Uniqueness
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and interactions. The presence of the formyl group provides a reactive site for further modifications, while the biphenyl structure offers stability and the potential for π-π interactions. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H20O3 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
tert-butyl 2-[2-(4-formylphenyl)phenyl]acetate |
InChI |
InChI=1S/C19H20O3/c1-19(2,3)22-18(21)12-16-6-4-5-7-17(16)15-10-8-14(13-20)9-11-15/h4-11,13H,12H2,1-3H3 |
Clé InChI |
CWPBLHCQYVBCNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=CC=CC=C1C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


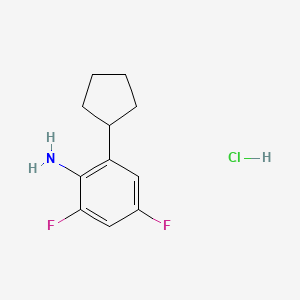

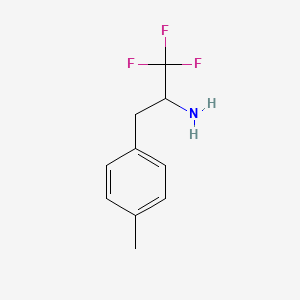
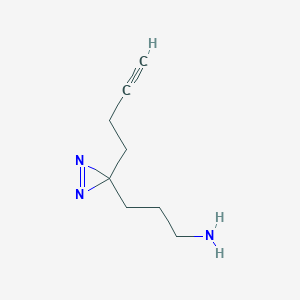
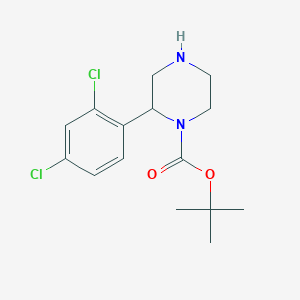

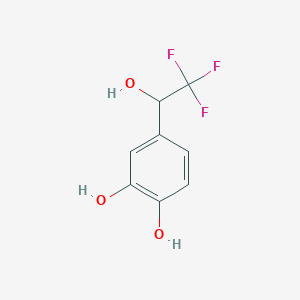
![3-Ethenylimidazo[1,2-a]pyridine](/img/structure/B13592390.png)
![7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B13592393.png)
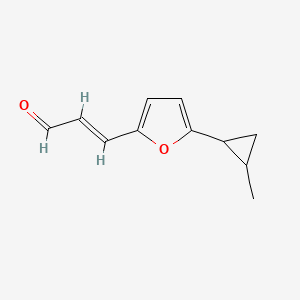
![N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B13592398.png)
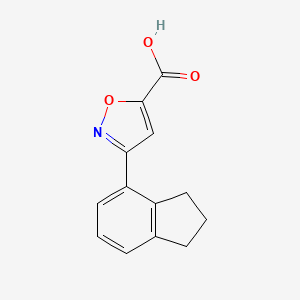
![1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13592411.png)
![4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane](/img/structure/B13592417.png)
